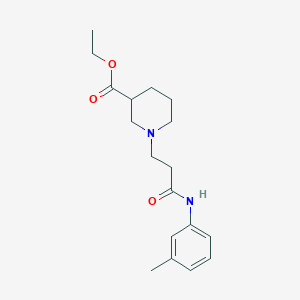
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide, also known as 2C-E, is a synthetic psychedelic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is known for its potent hallucinogenic effects and has been the subject of scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the activation of the receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It also produces alterations in mood, perception, and cognition, leading to the characteristic hallucinations associated with the drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the brain's neural pathways and the effects of drugs on the brain. However, one limitation is that it is a controlled substance, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is its potential therapeutic applications, particularly for the treatment of anxiety, depression, and PTSD. Another area of interest is its potential use in addiction treatment. Additionally, further research is needed to understand the drug's mechanism of action and its effects on the brain.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide involves the reaction between 2,5-dimethoxybenzaldehyde and 3-(pyrrolidin-1-yl)propan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been the subject of scientific research for its potential therapeutic applications. Studies have shown that it has the potential to treat anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in treating addiction to other drugs such as cocaine and opioids.
Eigenschaften
Produktname |
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-5-6-14(20-2)13(11-12)16-15(18)7-10-17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
KQHDYUGANQPJHV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)



![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)
![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)



